3-(2-Methylpropoxy)azetidine hydrochloride
Overview
Description
3-(2-Methylpropoxy)azetidine hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
It has been shown to have a significant impact on brain ischaemia/reperfusion (i/r) injury .
Mode of Action
3-(2-Methylpropoxy)azetidine hydrochloride has been shown to have a neuroprotective effect on brain ischaemia/reperfusion (I/R) injury . It significantly improves neurological deficits and brain oedema and suppresses I/R-induced apoptosis . It also attenuates I/R-induced inflammation and oxidative stress by upregulating superoxide dismutase (SOD) and catalase activity, glutathione (GSH), p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble receptor for advanced glycation end-products (RAGE) and downregulating inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOUP1), and matrix metallopeptidase 3 (MMP-3) .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It modulates inflammation, scavenges free radicals, ameliorates oxidative stress, and improves the energy metabolism of the brain . It also affects the ATP-induced activation of the nuclear factor of activated T-cells (NFAT) and mitogen-activated protein kinase (MAPK) pathways through the P2X7 receptor in microglia .
Result of Action
The administration of this compound has been shown to significantly reduce hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells . It also reduces hypoxia-induced inducible nitric oxide synthase protein expression, which correlates with reduced nitric oxide accumulation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of oxygen and the level of oxidative stress in the brain. The brain is particularly susceptible to cerebral ischaemic reperfusion injury due to its high demand for oxygen, high level of polyunsaturated fatty acids, and low activity of ROS-scavenging enzymes . Therefore, the environment in which the compound acts can significantly influence its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropoxy)azetidine hydrochloride typically involves the alkylation of azetidine with 2-methylpropyl halides under basic conditions. One common method includes the reaction of azetidine with 2-methylpropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropoxy)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of azetidine oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds.
Scientific Research Applications
3-(2-Methylpropoxy)azetidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, a simple four-membered nitrogen-containing ring.
2-Methylazetidine: A derivative with a methyl group attached to the azetidine ring.
3-(2-Ethylpropoxy)azetidine hydrochloride: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
3-(2-Methylpropoxy)azetidine hydrochloride is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-methylpropoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6(2)5-9-7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVVLPMWPWLLKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309207-99-5 | |
Record name | 3-(2-methylpropoxy)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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